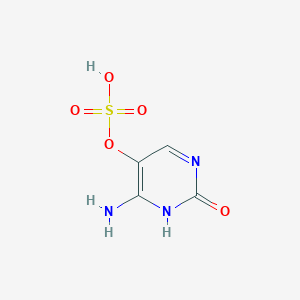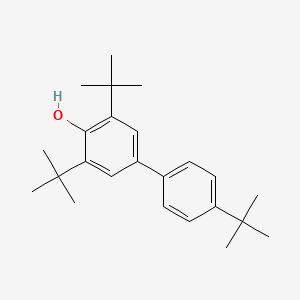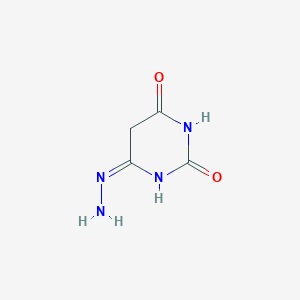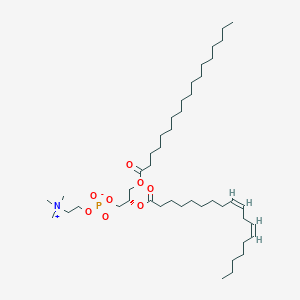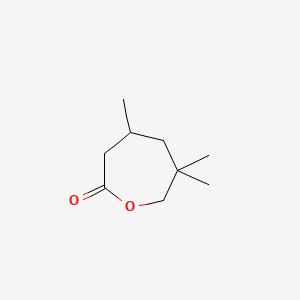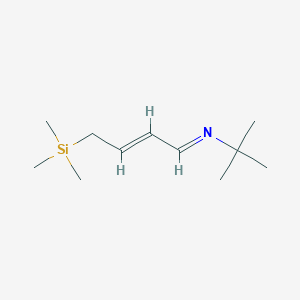
4-Trimethylsilyl-N-tert-butylcrotonaldimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trimethylsilyl-N-tert-butylcrotonaldimine is a chemical compound with the molecular formula C11H23NSi and a molecular weight of 197.39 g/mol . It is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a trimethylsilyl group and a tert-butyl group attached to a crotonaldimine structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilyl-N-tert-butylcrotonaldimine typically involves the reaction of N-tert-butylcrotonaldimine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
N-tert-butylcrotonaldimine+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Trimethylsilyl-N-tert-butylcrotonaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers , while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-Trimethylsilyl-N-tert-butylcrotonaldimine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique chemical properties.
Material Science: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Trimethylsilyl-N-tert-butylcrotonaldimine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to act as a versatile intermediate in organic synthesis . The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Trimethylsilyl-N-tert-butylbutyraldimine
- 4-Trimethylsilyl-N-tert-butylacetaldimine
- 4-Trimethylsilyl-N-tert-butylpropionaldimine
Uniqueness
4-Trimethylsilyl-N-tert-butylcrotonaldimine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the trimethylsilyl and tert-butyl groups makes it a valuable intermediate in organic synthesis, offering advantages in terms of selectivity and yield .
Eigenschaften
Molekularformel |
C11H23NSi |
|---|---|
Molekulargewicht |
197.39 g/mol |
IUPAC-Name |
(E)-N-tert-butyl-4-trimethylsilylbut-2-en-1-imine |
InChI |
InChI=1S/C11H23NSi/c1-11(2,3)12-9-7-8-10-13(4,5)6/h7-9H,10H2,1-6H3/b8-7+,12-9? |
InChI-Schlüssel |
YXVYWUJNEPUHPT-GQCAQHNKSA-N |
Isomerische SMILES |
CC(C)(C)N=C/C=C/C[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)N=CC=CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







